

Spectroscopic Profile of 3-Methoxy-4-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-4-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-4-methylbenzoic acid**, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Methoxy-4-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
7.64	Doublet	1H	Ar-H
7.56	Singlet	1H	Ar-H
7.23	Doublet	1H	Ar-H
3.90	Singlet	3H	-OCH ₃
2.23	Singlet	3H	Ar-CH ₃

Solvent: CDCl₃, Instrument Frequency: 90 MHz^[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
172.0	-COOH
157.9	C-OCH ₃
132.8	C-CH ₃
130.6	Ar-CH
123.6	C-COOH
121.7	Ar-CH
110.1	Ar-CH
55.6	-OCH ₃
16.4	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2920-2980	Medium	C-H stretch (Alkyl)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1600-1615	Medium	C=C stretch (Aromatic)
1250-1300	Strong	C-O stretch (Aryl Ether)
1020-1040	Medium	C-O stretch (Aryl Ether)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
166	~100	[M] ⁺ (Molecular Ion)
151	~50	[M - CH ₃] ⁺
135	~30	[M - OCH ₃] ⁺ or [M - H ₂ O - H] ⁺
123	~20	[M - COOH] ⁺
108	~40	[M - COOH - CH ₃] ⁺
77	~25	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)[\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **3-Methoxy-4-methylbenzoic acid** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a

standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

Instrumentation: A 90 MHz NMR spectrometer was utilized for the acquisition of the ^1H NMR spectrum. For ^{13}C NMR, a spectrometer with a frequency of at least 50 MHz is typically employed.

^1H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

^{13}C NMR Data Acquisition: A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT, is used to obtain the carbon spectrum. Due to the low natural abundance of the ^{13}C isotope, a significantly larger number of scans is required compared to ^1H NMR. The spectral width is typically set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of **3-Methoxy-4-methylbenzoic acid** is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The resulting fine powder is then compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

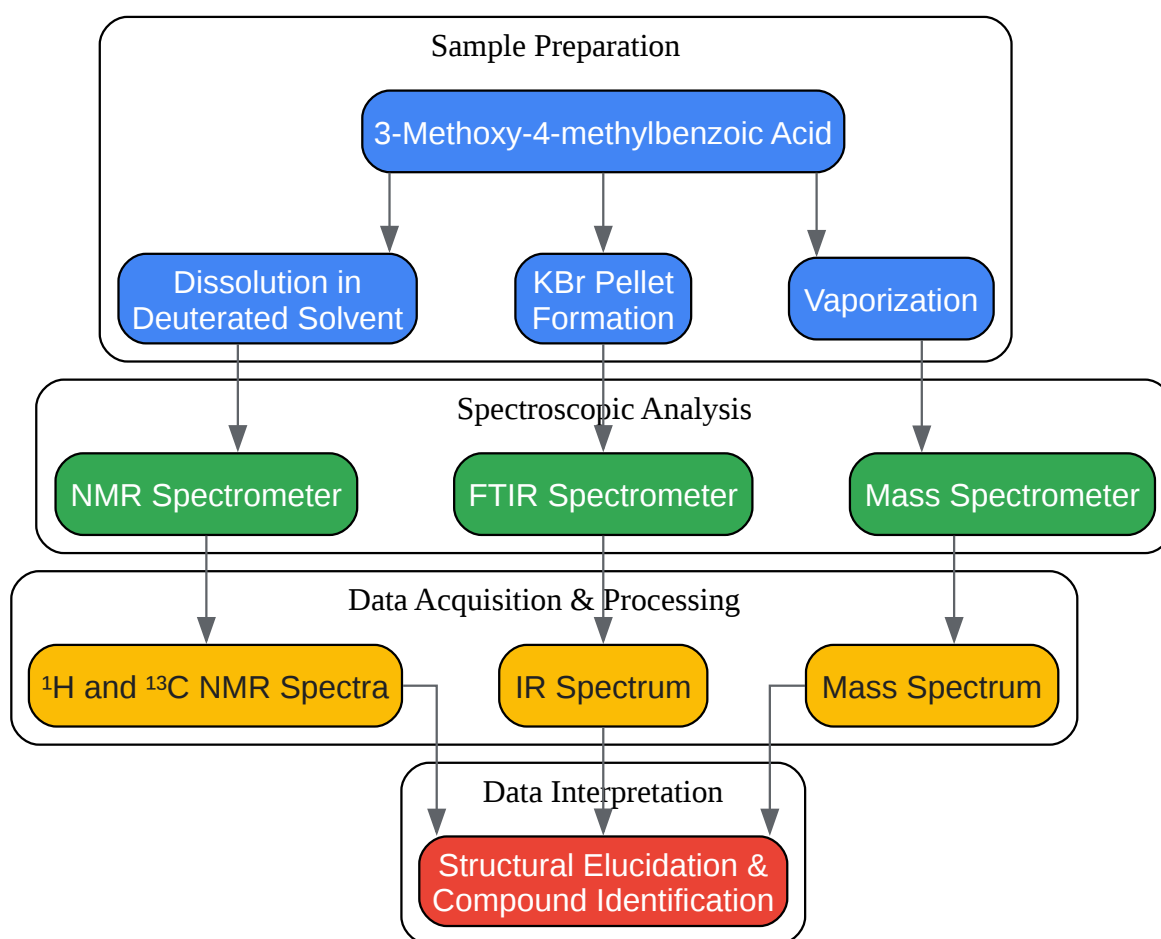
Sample Introduction: For a volatile and thermally stable compound like **3-Methoxy-4-methylbenzoic acid**, a direct insertion probe or gas chromatography (GC) inlet can be used to introduce the sample into the mass spectrometer.

Ionization: Electron Ionization (EI) is the standard method employed. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxy-4-methylbenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

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